molecular formula C18H18N2OS B10890856 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

Cat. No.: B10890856
M. Wt: 310.4 g/mol
InChI Key: IJIRIWOSMMDIRC-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYLBENZAMIDE is a complex organic compound characterized by its unique benzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYLBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the cyano and methyl groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction. Common reagents used in these reactions include cyanide sources, methylating agents, and amide coupling reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

N~1~-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The cyano and benzamide groups play a crucial role in binding to these targets, modulating their activity. This compound may affect various pathways, including enzyme inhibition and receptor modulation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE
  • N-[(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOTHIOYL]-1-ADAMANTANECARBOXAM

Uniqueness

N~1~-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-METHYLBENZAMIDE is unique due to its specific substitution pattern and the presence of both cyano and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

InChI

InChI=1S/C18H18N2OS/c1-11-4-3-5-13(8-11)17(21)20-18-15(10-19)14-7-6-12(2)9-16(14)22-18/h3-5,8,12H,6-7,9H2,1-2H3,(H,20,21)

InChI Key

IJIRIWOSMMDIRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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